4-(tert-Butyl)indoline
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Overview
Description
4-(tert-Butyl)indoline is a derivative of indoline, a bicyclic heterocycle that consists of a benzene ring fused to a pyrrole ring. The tert-butyl group attached to the nitrogen atom of the indoline ring enhances its lipophilicity and stability, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)indoline typically involves the reaction of indoline with tert-butyl halides under basic conditions. One common method is the alkylation of indoline using tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butyl)indoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Saturated indoline derivatives.
Substitution: Functionalized indoline compounds with various substituents.
Scientific Research Applications
4-(tert-Butyl)indoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)indoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The tert-butyl group enhances its binding affinity and selectivity, leading to improved pharmacological properties. The exact pathways involved vary depending on the specific biological target.
Comparison with Similar Compounds
Indoline: The parent compound without the tert-butyl group.
4-Methylindoline: A similar compound with a methyl group instead of a tert-butyl group.
4-Ethylindoline: A compound with an ethyl group in place of the tert-butyl group.
Comparison: 4-(tert-Butyl)indoline is unique due to the presence of the bulky tert-butyl group, which significantly enhances its lipophilicity and stability compared to its analogs. This makes it more suitable for applications requiring high stability and lipophilicity, such as in pharmaceuticals and industrial chemicals.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-tert-butyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17N/c1-12(2,3)10-5-4-6-11-9(10)7-8-13-11/h4-6,13H,7-8H2,1-3H3 |
InChI Key |
MQZPFJJIUUVDLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2CCNC2=CC=C1 |
Origin of Product |
United States |
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